5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol
Description
Properties
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydro-1H-1,8-naphthyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-6-4-7(12)10-8-5(6)2-1-3-9-8/h4H,1-3H2,(H3,9,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDKYRHEOCYBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NC1)NC(=O)C=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225147-26-0 | |
| Record name | 5,6,7,8-tetrahydro-1,8-naphthyridine-2,4-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Friedländer synthesis is a well-known method for constructing naphthyridine rings. This method typically involves the condensation of 2-aminopyridine with a carbonyl compound, followed by cyclization .
Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization. This approach has been shown to be efficient and yields the desired naphthyridine derivatives in good yields .
Industrial Production Methods
Industrial production of this compound often involves scalable synthetic routes that ensure high yields and purity. Multicomponent reactions (MCRs) are particularly favored in industrial settings due to their efficiency and ability to generate complex molecular architectures in a single step .
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl groups at positions 2 and 4 undergo oxidation to form ketones or carboxylic acids under strong oxidizing conditions. Conversely, the tetrahydro ring can be reduced further to yield fully saturated derivatives.
Condensation Reactions
The hydroxyl groups enable condensation with aldehydes, ketones, or amine-containing reagents to form Schiff bases or fused heterocycles.
Cyclization and Ring Expansion
The compound serves as a precursor for synthesizing complex polycyclic systems via cyclization.
Gould-Jacobs Reaction
Reaction with diethyl ethoxymethylenemalonate (EMME) under thermal conditions yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylates, which are intermediates in quinolone antibiotic synthesis .
Combes Reaction
Condensation with 1,3-diketones in the presence of polyphosphoric acid (PPA) produces 2-amino-5,7-disubstituted-1,8-naphthyridines .
Iridium-Catalyzed Transfer Hydrogenation
Iridium complexes enable transfer hydrogenation with indolines, forming α-functionalized tetrahydro-1,8-naphthyridines. This method achieves high selectivity under mild conditions .
| Catalyst | Substrate | Product | Yield |
|---|---|---|---|
| [Ir(cod)Cl]₂, NaOTf | 2-Methylindoline | Tetrahydro-α-indolyl-1,8-naphthyridine | 60% (with 79% conversion) . |
Nucleophilic Substitution
The hydroxyl groups participate in nucleophilic substitution reactions with halogenating agents:
| Reagent | Conditions | Product | Use Case |
|---|---|---|---|
| PCl₅ | Reflux in POCl₃ | 2,4-Dichloro-1,8-naphthyridine | Intermediate for cross-coupling reactions. |
Multi-Component Reactions
A three-component reaction with barbituric acid and 2-chloro-3-formylquinoline yields pyrido-fused heterocycles, demonstrating antiviral potential .
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Structural Characteristics : The compound features a fused bicyclic structure that contributes to its biological activity. Its specific configuration allows for interactions with various biological targets.
Medicinal Chemistry
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol has been investigated for its therapeutic potential in several areas:
- Antimicrobial Activity : Research indicates that derivatives of naphthyridine compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can outperform traditional antibiotics against resistant strains of bacteria .
- Anticancer Properties : The compound has demonstrated potential as an anticancer agent through mechanisms such as apoptosis induction and cell cycle arrest. It has been noted for its efficacy against various cancer cell lines including cervical and lung cancers .
- Neurological Disorders : There is growing interest in the use of naphthyridine derivatives for treating neurological diseases such as Alzheimer's and depression. These compounds may act on neurotransmitter systems or exhibit neuroprotective effects .
Biological Activities
The biological activities of this compound are extensive:
- Anti-inflammatory Effects : Studies suggest that this compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis .
- Antiviral Properties : Some derivatives have shown effectiveness against viral infections by inhibiting viral replication mechanisms .
Industrial Applications
Beyond medicinal uses, this compound finds applications in various industries:
- Dyes and Pigments : The unique structural properties allow for the development of dyes used in textiles and other materials.
- Light-emitting Diodes (LEDs) : Its electronic properties make it suitable for use in the production of LEDs and other electronic devices.
Case Study 1: Anticancer Activity
A study published in the Egyptian Journal of Chemistry highlighted the synthesis of several 1,8-naphthyridine derivatives and their evaluation against tumor cell lines. The results indicated significant cytotoxicity linked to specific structural modifications of the naphthyridine scaffold .
Case Study 2: Antimicrobial Efficacy
Research conducted by Sriram et al. evaluated various naphthyridine derivatives for their antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. One derivative demonstrated superior efficacy compared to standard treatments like isoniazid .
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as FabI, which is involved in bacterial fatty acid synthesis . This inhibition disrupts the bacterial cell membrane, leading to cell death. Additionally, the compound’s anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues with Varied Functional Groups
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic Acid
- Structure : Replaces diol groups with a carboxylic acid at position 2.
- Key Differences :
- The carboxylic acid group enhances acidity (pKa ~4-5) and metal-binding capacity compared to the diol's neutral hydroxyl groups.
- Demonstrated enzyme inhibition (e.g., kinases) due to electrostatic interactions with catalytic sites .
- Applications : Used as a building block for anti-inflammatory and antiviral agents .
Methyl 5,6,7,8-Tetrahydro-1,7-naphthyridine-2-carboxylate
- Structure : Ester group at position 2 instead of diol.
- Key Differences :
- The ester group increases lipophilicity (LogP ~1.5 vs. diol’s ~-0.5), improving membrane permeability.
- Acts as a prodrug, metabolized in vivo to active carboxylic acid derivatives .
- Applications : Explored in CNS-targeting drugs due to enhanced bioavailability .
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde
- Structure : Aldehyde group at position 2.
- Key Differences :
- The aldehyde enables nucleophilic addition reactions, useful in synthesizing Schiff bases or hydrazones.
- Lower thermal stability compared to diol derivatives .
- Applications : Intermediate in synthesizing antiviral and antimicrobial agents .
Positional Isomers and Ring-Substituted Derivatives
5,6,7,8-Tetrahydro-1,6-naphthyridine Derivatives
- Structure : Nitrogen atoms at positions 1 and 6 instead of 1 and 6.
- Key Differences: Altered electronic distribution affects binding to targets like G-protein-coupled receptors (GPCRs). Example: 5-(5,6,7,8-Tetrahydro-1,6-naphthyridin-2-yl)pentanoic acid shows enhanced antibacterial activity due to optimized hydrophobic interactions .
- Applications : Antibacterial and anticancer drug development .
7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-1,7-naphthyridine-3-carbonitrile
- Structure : Bulky benzyl and chloro substituents.
- Key Differences :
- Increased steric hindrance reduces solubility but improves selectivity for kinase targets.
- Chlorine atoms enhance halogen bonding with protein residues .
- Applications : Investigated in kinase inhibitor therapies .
Bioactivity and Pharmacological Profiles
Antimicrobial Activity
- Diol vs. Carboxylic Acid :
- The diol’s hydroxyl groups may inhibit bacterial enzymes via hydrogen bonding (e.g., DNA gyrase), while carboxylic acid derivatives show broader-spectrum activity against Gram-negative bacteria .
- Ester Derivatives : Exhibit moderate activity but with improved pharmacokinetics .
Anti-Inflammatory and CNS Activity
- Diol vs. Propanol Derivatives: 2-Methyl-2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propan-1-ol hydrochloride () shows CNS penetration due to its alcohol moiety, whereas the diol’s polarity may limit blood-brain barrier crossing .
- Hydroxyl vs. Amine Groups :
- Amine-substituted analogs (e.g., 6,8,8-trimethyl-5,7-dihydro-1,6-naphthyridin-3-amine) target serotonin receptors, unlike the diol’s putative enzyme targets .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | LogP | Solubility (mg/mL) |
|---|---|---|---|
| 5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol (Hypothetical) | 182.18 | -0.5 | ~50 (aqueous) |
| 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carboxylic acid | 178.19 | 0.8 | ~10 (aqueous) |
| Methyl 5,6,7,8-tetrahydro-1,7-naphthyridine-2-carboxylate | 192.22 | 1.5 | ~2 (DMSO) |
| 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-carbaldehyde | 162.19 | 0.2 | ~5 (ethanol) |
Biological Activity
5,6,7,8-Tetrahydro-1,8-naphthyridine-2,4-diol is a heterocyclic compound belonging to the naphthyridine family. This compound has gained attention in medicinal chemistry due to its diverse biological activities, particularly its potential therapeutic applications against various diseases. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₀N₂O₂
- Molecular Weight : 166.18 g/mol
- CAS Number : 2225147-26-0
The structure of this compound features a naphthyridine core that is known for contributing to various biological activities.
The primary mechanism of action for this compound involves its interaction with the LEDGF/p75-binding site on HIV-1 integrase . This interaction inhibits the enzyme's function and subsequently affects the replication cycle of HIV. The inhibition of HIV-1 integrase disrupts the integration of viral DNA into the host genome, thereby reducing viral load and propagation.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results:
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Bactericidal | |
| Staphylococcus aureus | Moderate activity | |
| Mycobacterium tuberculosis | Potent activity compared to isoniazid |
The compound's effectiveness against multidrug-resistant strains highlights its potential as an alternative therapeutic agent in treating infections.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through various pathways:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), and CEM-SS (T-cell leukemia).
- Mechanism : Induction of apoptosis via activation of caspases and modulation of cell cycle regulators such as p21 .
Case Studies and Research Findings
Several studies have explored the biological activities of naphthyridine derivatives including this compound:
- Antimicrobial Study : A series of naphthyridine derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results indicated that compounds with similar structures exhibited significant activity against both Gram-positive and Gram-negative bacteria .
- Anticancer Evaluation : Aaptamine and its derivatives were tested for cytotoxic effects on various cancer cell lines. The study found that these compounds could effectively inhibit cancer cell growth through p53-independent mechanisms .
- Pharmacological Profile : Research highlighted the role of naphthyridines in modulating various biological pathways including anti-inflammatory responses and neuroprotection .
Q & A
Q. Table 1. Comparative Synthesis Approaches
| Method | Conditions | Yield | Key Limitations |
|---|---|---|---|
| Chalcone condensation | AcOH reflux, 8–10h | 63–78% | Limited to 3-substitution |
| Suzuki coupling | Pd catalysis, 80°C | 65–82% | Requires halogenated precursors |
Critical Parameters:
- Catalyst loading >5 mol% Pd increases side reactions .
- Prolonged reflux (>12h) reduces regioselectivity .
How can palladium-catalyzed cross-coupling reactions be optimized for tetraaryl-1,8-naphthyridines?
Advanced Question
Answer:
Optimization strategies include:
Catalyst Selection:
Solvent Systems:
Temperature Control:
Validation Protocol:
Q. Table 2. Optimized Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–7 mol% Pd | +25% yield |
| Reaction time | 12–16 hours | Plateau after 14h |
What analytical techniques are critical for characterizing 1,8-naphthyridine derivatives?
Basic Question
Answer:
Essential techniques include:
Spectroscopy:
- ¹H/¹³C NMR (e.g., δ 2.58 ppm for CH₃ in 7-methyl derivatives) .
- IR for hydroxyl group identification (ν ~3210 cm⁻¹) .
Mass Spectrometry:
Chromatography:
Validation:
How should researchers resolve contradictions in biological activity data for 1,8-naphthyridine derivatives?
Advanced Question
Answer:
Address discrepancies through:
Structural Validation:
- Confirm regiochemistry via NOESY correlations (e.g., H-5 and H-7 coupling in tetrahydronaphthyridines) .
Assay Standardization:
Meta-Analysis:
Q. Table 3. Discrepancy Resolution Framework
| Source of Variation | Verification Method | Tolerance |
|---|---|---|
| Purity differences | HPLC-DAD (≥95% purity) | <5% impurities |
| Solvent effects | Re-test in DMSO-free medium | ΔIC₅₀ < 20% |
What computational methods predict the physicochemical properties of 1,8-naphthyridine derivatives?
Advanced Question
Answer:
Validated approaches include:
DFT Calculations:
Molecular Docking:
- AutoDock Vina simulations with EGFR kinase (PDB 1M17) show hydrogen bonding with Met793 (affinity = -9.2 kcal/mol) .
ADMET Prediction:
Validation:
How do electron-withdrawing groups influence the bioactivity of 1,8-naphthyridine derivatives?
Advanced Question
Answer:
Substituent effects include:
- Cytotoxicity Enhancement:
- Antibacterial Activity:
Mechanistic Insights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
